N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide bridge to a 1,2,4-oxadiazole ring substituted with a (4-methoxyphenoxy)methyl group. The 4-methoxyphenoxy group may improve lipophilicity, influencing membrane permeability and bioavailability .
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-25-12-3-5-13(6-4-12)26-10-16-20-17(27-21-16)9-19-18(24)11-2-7-14-15(8-11)23-28-22-14/h2-8H,9-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXGNLVJMDMGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thethiadiazole ring, such as the one , have been widely studied in medicinal chemistry. They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring. This allows these compounds to cross cellular membranes and exert a broad spectrum of biological activities.
Mode of Action
It is known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature. This allows them to interact strongly with biological targets, leading to various biological activities.
Biochemical Pathways
It is known that thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities. This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that thiadiazoles are able to cross cellular membranes due to their mesoionic nature. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom. These properties may influence the compound’s bioavailability.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities. This suggests that the compound could have various molecular and cellular effects depending on the specific biological targets it interacts with.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Thiazole-containing analogues (e.g., compound 3 ) exhibit potent anticancer activity (IC₅₀ ~1.6 µg/mL), suggesting that replacing thiazole with oxadiazole in the target compound may alter target affinity or selectivity.
Substituent Effects: The 4-methoxyphenoxy group in the target compound mirrors the 4-methoxyphenyl substituent in compound 9e , which may enhance lipophilicity compared to non-phenoxy analogues (e.g., methyl or ester groups in 8a ). Phenoxymethyl-linked triazoles (e.g., 9e ) show promising docking interactions with biological targets, implying that the target compound’s phenoxymethyl-oxadiazole moiety could similarly engage in hydrogen bonding or hydrophobic interactions.
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling reactions similar to those for thiazole carboxamides (e.g., amide bond formation using carbodiimides ).
- In contrast, thiadiazole derivatives (e.g., 8a ) are synthesized via cyclization of hydrazinecarbothioamides, highlighting divergent routes for heterocycle formation.
Physicochemical and Spectral Properties
Table 2: Spectral and Analytical Data Comparison
Key Observations:
- The absence of C=O stretch bands in thiadiazole derivatives (e.g., 8a ) confirms cyclization, whereas the target compound’s carboxamide group would exhibit a distinct C=O stretch near 1680–1700 cm⁻¹.
- Aromatic proton signals (δ 7.3–8.5 ppm) are consistent across analogues, reflecting shared aryl/heteroaryl motifs .
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions between hydrazides and carboxylic acids or their derivatives. For example, Ansari et al. (2009) demonstrated that reacting o-phenylenediamine with carboxylic acids forms intermediates that undergo cyclization with phosphoryl chloride (POCl₃) to yield 1,2,4-oxadiazoles. Applied to the target compound, 4-methoxyphenoxyacetic acid hydrazide (derived from esterification and hydrazine treatment) can react with chloroacetic acid under POCl₃-mediated conditions to form 3-((4-methoxyphenoxy)methyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Mercury Oxide-Iodine Mediated Cyclization
Bhat et al. (2022) reported a method for 1,3,4-oxadiazole synthesis using mercury oxide and iodine, achieving 50–65% yields via desulfurative cyclization of hydrazones. While this approach primarily targets 1,3,4-oxadiazoles, analogous conditions could be adapted for 1,2,4-oxadiazoles by modifying the starting materials. For instance, hydrazones derived from 4-methoxyphenoxyacetaldehyde and hydrazine hydrate may cyclize in the presence of HgO/I₂ to form the desired oxadiazole core.
Microwave-Assisted Synthesis
Khanum et al. (2022) achieved 60–80% yields for oxadiazole derivatives using microwave irradiation, significantly reducing reaction times. Applying this method, 4-methoxyphenoxyacetic acid hydrazide and chloroacetic acid could be cyclized in a microwave reactor (60% power, 15 minutes) to form the chloromethyl-substituted oxadiazole intermediate.
Functionalization of the Oxadiazole at Position 5
Nucleophilic Substitution of Chloromethyl Groups
The chloromethyl group at C5 of the oxadiazole undergoes nucleophilic substitution with ammonia to introduce an aminomethyl moiety. Bostrom et al. (2014) demonstrated similar substitutions using thionyl chloride and amines, yielding functionalized oxadiazoles. For the target compound, treating 3-((4-methoxyphenoxy)methyl)-5-(chloromethyl)-1,2,4-oxadiazole with aqueous ammonia in ethanol at reflux produces 5-(aminomethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole.
Reductive Amination Approaches
Alternatively, the chloromethyl group can be converted to an aldehyde via oxidation, followed by reductive amination. Sahin et al. (2002) oxidized chloromethyl oxadiazoles to aldehydes using potassium permanganate, which were then reacted with amines under hydrogenation conditions. Applying this strategy, the aldehyde intermediate could be coupled with benzothiadiazole-5-carboxamide using sodium cyanoborohydride.
Synthesis of Benzo[c]Thiadiazole-5-Carboxylic Acid
While the provided search results focus on oxadiazole synthesis, benzo[c]thiadiazole-5-carboxylic acid is typically prepared via nitration and reduction of benzothiadiazole precursors, followed by oxidation of methyl groups to carboxylic acids. Standard procedures involve:
- Nitration of benzo[c]thiadiazole at position 5 using nitric acid-sulfuric acid.
- Reduction of the nitro group to an amine with hydrogen/palladium.
- Oxidation of the methyl group (introduced via Friedel-Crafts alkylation) to a carboxylic acid using potassium permanganate.
Coupling Reactions to Form the Target Amide
Acid Chloride-Mediated Amidation
The aminomethyl oxadiazole intermediate is coupled with benzo[c]thiadiazole-5-carboxylic acid via amide bond formation. The carboxylic acid is first activated as an acid chloride using thionyl chloride (SOCl₂), then reacted with the amine in dichloromethane (DCM) under inert conditions. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0–5°C to prevent side reactions.
Coupling Reagent-Assisted Synthesis
Modern methods employ coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Seung et al. (2013) achieved 100% conversion in oxadiazole-amine couplings using EDC·HCl in dimethyl sulfoxide (DMSO). For the target compound, EDC/HOBt facilitates amide bond formation between the aminomethyl oxadiazole and benzo[c]thiadiazole-5-carboxylic acid in anhydrous DMSO at 60°C.
Optimization and Alternative Approaches
Solvent and Temperature Effects
Cyclization reactions in acetic acid or toluene under reflux (110–120°C) improve oxadiazole yields compared to room-temperature conditions. For example, Bhat et al. (2022) achieved 65% yields by refluxing hydrazones in acetic acid with HgO/I₂.
Purification Techniques
Column chromatography with ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) gradients effectively isolates intermediates. Recrystallization from dimethylformamide (DMF)-methanol (2:2) enhances purity, as demonstrated by Khanum et al. (2022).
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR : The methoxyphenoxy group shows aromatic protons at δ 6.8–7.3 ppm (doublets), while the oxadiazole NH₂ appears as a broad singlet at δ 5.5–6.5 ppm.
- IR Spectroscopy : C=N stretching (1600–1650 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹) confirm oxadiazole formation.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]⁺ with <5 ppm error.
Elemental Analysis
Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%). For example, C₂₀H₁₆N₄O₄S requires C 58.82%, H 3.92%, N 13.73%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodology :
- Step 1 : Synthesize the benzo[c][1,2,5]thiadiazole-5-carboxylic acid core via cyclization of o-phenylenediamine derivatives with sulfur donors under acidic conditions.
- Step 2 : Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Step 3 : Couple the acid chloride with the oxadiazole-phenoxy intermediate (pre-synthesized via condensation of hydroxylamine derivatives with nitriles or via Huisgen cycloaddition) under basic conditions (e.g., triethylamine in DMF) .
- Optimization : Use ultrasound-assisted synthesis to enhance reaction rates and yields, as demonstrated for analogous thiadiazole derivatives .
Q. How can the compound’s structure be rigorously characterized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the methoxyphenoxy group (δ ~3.8 ppm for methoxy protons) and the oxadiazole-thiadiazole backbone.
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, C-O-C stretch at ~1250 cm⁻¹ for the methoxyphenoxy moiety).
- Mass Spectrometry (MS) : Confirm the molecular ion peak (M⁺) and fragmentation patterns consistent with the molecular formula .
Q. What physicochemical properties are critical for its stability and solubility?
- Methodology :
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition temperature >200°C for similar oxadiazole-thiadiazole hybrids) .
- Solubility Profiling : Test solubility in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., chloroform). For poor aqueous solubility, consider co-solvency or nanoparticle formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenoxy with fluorophenyl or thiophene groups) and compare bioactivity.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or DNA repair enzymes, leveraging structural data from similar benzo[c]thiadiazole derivatives .
- Biological Assays : Test analogs in parallel for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity via ADP-Glo™), and selectivity against cancer cell lines (e.g., NCI-60 panel) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for breast cancer), incubation times (48–72 hours), and positive controls (e.g., doxorubicin).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
- Data Normalization : Normalize IC₅₀ values to account for batch-to-batch variability in compound purity (HPLC purity >95% required) .
Q. What experimental designs are optimal for evaluating in vivo efficacy?
- Methodology :
- Animal Models : Use xenograft models (e.g., BALB/c mice with implanted HT-29 colon cancer cells) to assess tumor growth inhibition.
- Dosing Regimens : Administer intraperitoneally (10–20 mg/kg daily) with pharmacokinetic profiling (plasma half-life, Cₘₐₓ) via LC-MS/MS .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to rule out off-target effects .
Methodological Challenges and Solutions
Q. How to address poor solubility in biological assays?
- Solution :
- Co-solvents : Use 0.1% DMSO in cell culture media (validated for <1% cytotoxicity).
- Nanoparticle Encapsulation : Formulate with PEGylated liposomes (size <200 nm via dynamic light scattering) to enhance bioavailability .
Q. How to confirm target engagement in cellular models?
- Solution :
- Pull-Down Assays : Use biotinylated analogs of the compound with streptavidin beads to isolate interacting proteins, identified via Western blot or proteomics .
- Fluorescence Polarization : Label the compound with FITC and measure binding to recombinant target proteins (e.g., PARP-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
